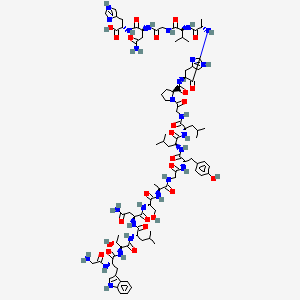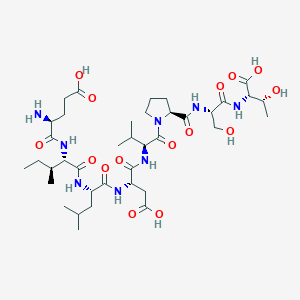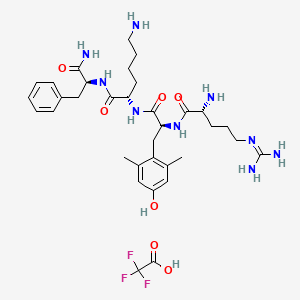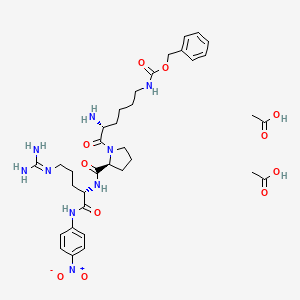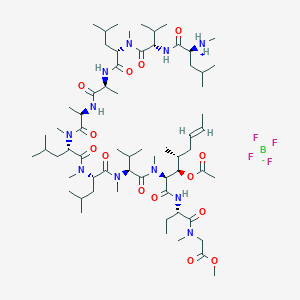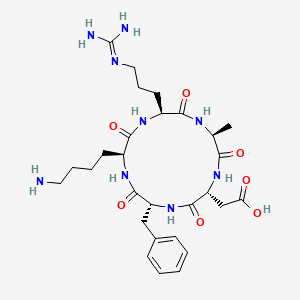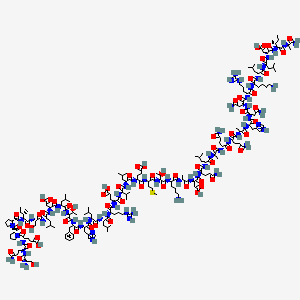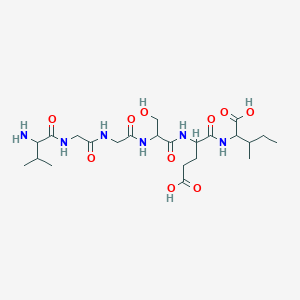
143413-49-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALX 40-4C is a small peptide inhibitor of the chemokine receptor CXCR4 . It inhibits SDF-1 from binding CXCR4 with a Ki value of 1 μM and suppresses the replication of X4 strains of HIV-1 . ALX 40-4C Trifluoroacetate also acts as an antagonist of the APJ receptor, with an IC50 value of 2.9 μM .
Molecular Structure Analysis
The molecular formula of ALX 40-4C is C56H113N37O10 . The molecular weight is 1464.74 . The SMILES representation of the molecule isN=C(N)NCCCC@H=O)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@H=O)CCCNC(N)=N)=O)=O)=O)=O)=O)=O)=O=O .
Aplicaciones Científicas De Investigación
MicroRNA and Cancer Research : The compound has been studied in the context of microRNA (miR-143) in cancer research. For instance, a study revealed that miR-143, which is down-regulated in colon cancer, can reduce the viability of colorectal cancer cells and increase their sensitivity to chemotherapy (5-fluorouracil). This suggests potential applications in developing cancer treatments (Borralho et al., 2009).
Scientific Research and Policy : There are discussions on the broader impact of scientific research on society and policy-making. Research highlights the role of science in advancing knowledge and creating technologies that benefit humanity. These discussions emphasize the importance of funding and supporting scientific research to continue this progress (Press, 2013).
Technology and Society : Studies have examined the impact of technological advancements, underpinned by scientific research, on society. They highlight the increasing influence of technology on our daily lives and the ethical, legal, and social considerations that accompany scientific advancements (Schuurbiers & Fisher, 2009).
Scientific Software and Computing : In the realm of computing, research has focused on the development of scientific software frameworks to enhance programming productivity in scientific research. This is particularly relevant in fields that require extensive data analysis and modeling (Appelbe et al., 2007).
Data Sharing and Collaboration : The importance of data sharing in scientific research has been emphasized. Researchers have identified barriers to effective data sharing and proposed solutions to improve collaboration and enhance the scientific method (Tenopir et al., 2011).
Nursing and Translational Research : In healthcare, the concept of translational research, which bridges basic research and clinical application, is significant. Nurse scientists, for instance, contribute by applying findings from basic studies to improve clinical practices (Grady, 2010).
Collaborative Science and Hackathons : The role of hackathons in accelerating scientific discoveries has been explored. These collaborative events can enhance peer review and increase the rigor and reproducibility of scientific analyses (Ghouila et al., 2018).
e-Science and Cyberinfrastructure : The development of e-Infrastructure to support scientific research is another area of focus. This involves creating a service-oriented infrastructure to support data-intensive and collaborative research (Hey & Trefethen, 2005).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for ALX 40-4C indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
Número CAS |
143413-49-4 |
|---|---|
Fórmula molecular |
C₅₆H₁₁₃N₃₇O₁₀ |
Peso molecular |
1464.74 |
Secuencia |
One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


